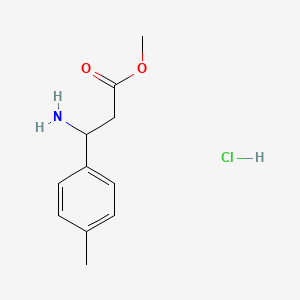

Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

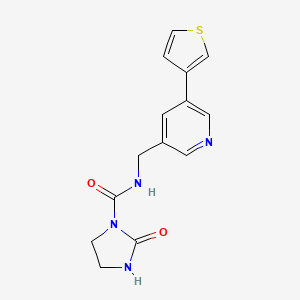

“Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride” is a chemical compound with the molecular formula C11H15NO2•HCl . It has a molecular weight of 229.7 . This compound is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride” is a powder . It has a melting point range of 148-150°C . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Derivative Formation

- The compound has been used in synthesizing various derivatives, such as 3-(phenylsulfonimidoyl)propanoate derivatives, demonstrating its versatility in organic synthesis. These derivatives exhibit unique conformational properties and potential for further chemical modifications (Tye & Skinner, 2002).

Biocatalysis in Drug Research

- It serves as a critical intermediate in the biocatalytic production of S-3-amino-3-phenylpropionic acid (S-APA), an important pharmaceutical component. The research highlights its role in chiral catalysis and enantioselective synthesis, crucial for drug development (Li et al., 2013).

Asymmetric Synthesis of Pharmaceuticals

- Its involvement in the asymmetric synthesis of pharmaceutical compounds, like (S)-esmolol, highlights its significance in the production of enantiopure drugs, which are essential for effective and safe pharmaceuticals (Narsaiah & Kumar, 2011).

Enantioseparation Techniques

- The compound has been used in the study of enantioseparation of similar molecules, illustrating its role in developing methods for purifying chiral compounds. This is crucial in the pharmaceutical industry where the separation of enantiomers can significantly impact drug efficacy and safety (Jin et al., 2020).

Antitumor and Antimicrobial Research

- Research on derivatives of this compound has demonstrated promising antitumor and antimicrobial properties. These findings open pathways for developing new therapeutic agents based on its structure (Isakhanyan et al., 2016); (Mickevičienė et al., 2015).

Uterine Relaxant Potential

- Its derivatives have been investigated for their potential as uterine relaxants, highlighting its relevance in medical research, particularly in obstetrics and gynecology (Viswanathan et al., 2005).

Antioxidant Properties

- Derivatives of this compound have shown high antioxidant activities, indicating its potential use in combatting oxidative stress-related diseases (Kushnir et al., 2015).

Corrosion Inhibition

- The compound has been used in the synthesis of corrosion inhibitors, demonstrating its application in industrial processes, such as in the protection of metals against corrosion (Gupta et al., 2017).

Polymorphism in Pharmaceuticals

- Studies on its polymorphic forms provide valuable insights into the physical and chemical properties that can affect pharmaceutical formulation and stability (Vogt et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Eigenschaften

IUPAC Name |

methyl 3-amino-3-(4-methylphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDNJAZNBRXDQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(4-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2376693.png)

![Methyl 6-acetyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376696.png)

![2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile](/img/structure/B2376698.png)

![2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)acetic acid](/img/structure/B2376704.png)

![3-cinnamyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2376705.png)

![N-(tert-butyl)-2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2376713.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2376714.png)